![molecular formula C18H19N3O4 B2795325 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate CAS No. 2361776-87-4](/img/structure/B2795325.png)
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. This compound has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and physiological effects:
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in inflammation and tumor growth. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate in lab experiments is its potential anti-inflammatory and anti-tumor properties. This compound has also been identified as a potential lead compound for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate. One direction is to further investigate the mechanism of action of this compound to fully understand its biochemical and physiological effects. Another direction is to explore its potential applications in drug discovery and materials science. Additionally, more in vivo studies are needed to evaluate its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate involves the reaction of 4-(prop-2-enoylamino)benzoic acid with 1-cyanocyclopentanamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with ethyl chloroformate to yield the final product.
Aplicaciones Científicas De Investigación
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-tumor properties. In drug discovery, it has been identified as a potential lead compound for the development of new drugs. In materials science, it has been studied for its potential use in the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-2-15(22)20-14-7-5-13(6-8-14)17(24)25-11-16(23)21-18(12-19)9-3-4-10-18/h2,5-8H,1,3-4,9-11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCJCOGCFPRAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(prop-2-enamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

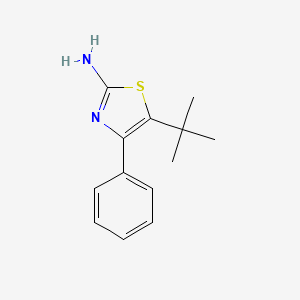
![N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide](/img/structure/B2795244.png)
![3-(2-chloro-6-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2795245.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2795246.png)
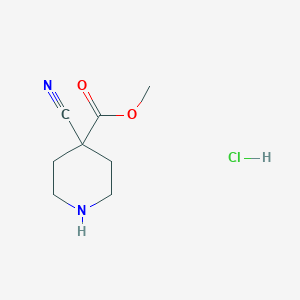
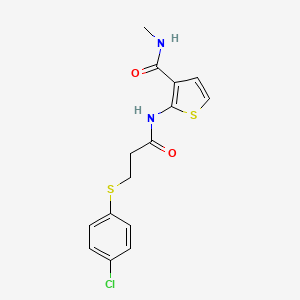
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide](/img/structure/B2795254.png)
![2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2795256.png)
![Benzo[d]thiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2795257.png)
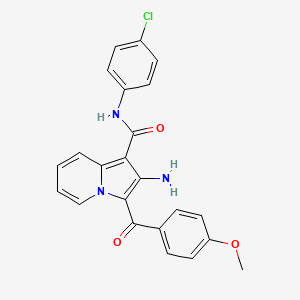

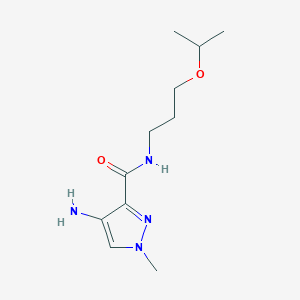
![(5R,8S)-N-(4-chlorobenzyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2795261.png)
